
4-Oxo-4-(2-phenylmorpholin-4-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 4-oxo-4-phenylbutanoic acid has been reported in the literature. For instance, the 4–oxo–4–phenyl butanoic acid is synthesized by the Friedel–Craft’s reaction between succinic anhydride and benzene in the presence of anhydrous aluminium chloride . Another method involves the microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid .Chemical Reactions Analysis
The oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium has been studied . The reaction is first order each in [TriPAFC], [4-Oxo acid] and [H + ]. From the observed kinetic results a suitable mechanism has been proposed .Scientific Research Applications
Optical Gating of Synthetic Ion Channels
4-Oxo-4-(2-phenylmorpholin-4-yl)butanoic acid has been utilized as a photolabile protecting group to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. The innovation showcases the irradiation-triggered permselective transport of ionic species in aqueous solution, hinting at potential applications in controlled release, sensing, and information processing systems due to its ability to modify the hydrophobicity/hydrophilicity of channel surfaces upon light exposure (Ali et al., 2012).
Supramolecular Synthons in Crystal Engineering
Research on 4-oxo-4-(pyridin-2-ylamino)butanoic acid crystal structures has provided insights into supramolecular synthons, revealing a unique helical column formation stabilized by specific hydrogen bonding patterns. This knowledge aids in understanding molecular assembly in crystals, offering a foundation for designing materials with predetermined properties (PrakashShet et al., 2018).
Novel Indole-Based Hybrid Scaffolds
In medicinal chemistry, 4-(1H-indol-3-yl)butanoic acid derivatives have been synthesized and evaluated as urease inhibitors, showcasing significant potential in therapeutic applications. These compounds, through a meticulous synthetic route, have demonstrated potent activity against urease, offering a new avenue for drug development (Nazir et al., 2018).
Kinetic and Thermodynamic Studies
The oxidation kinetics of 4-oxo-4-phenyl butanoic acid have been thoroughly investigated, providing valuable data on reaction mechanisms and thermodynamics. These studies not only contribute to the fundamental understanding of oxidation processes but also have implications for industrial applications, where controlled oxidation reactions are crucial (Vannamuthu et al., 2015).
TRPV1 Channel Modulators
In the context of pain management and neuroprotection, 4-(thiophen-2-yl)butanoic acid derivatives have been identified as effective TRPV1 channel modulators. These compounds, by mimicking the natural ligand capsaicin, have shown promise in activating TRPV1 channels, indicating potential for developing new analgesic and neuroprotective drugs (Aiello et al., 2016).
properties
IUPAC Name |
4-oxo-4-(2-phenylmorpholin-4-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(6-7-14(17)18)15-8-9-19-12(10-15)11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWONCZBMJKHOLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-(2-phenylmorpholin-4-yl)butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2988897.png)
![2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2988900.png)
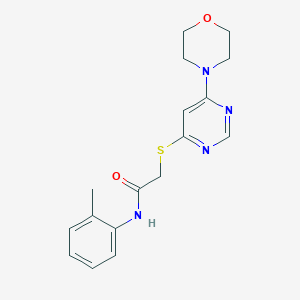
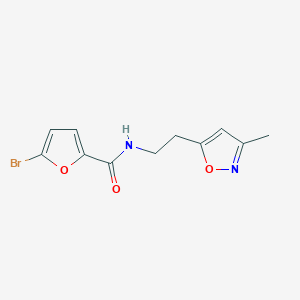
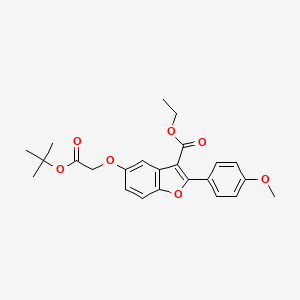
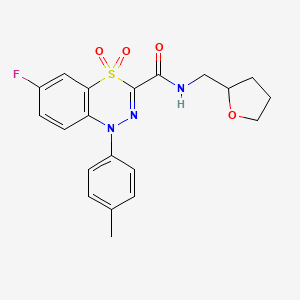
![4-Amino-6-methyl-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2988908.png)
![1-(3-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2988909.png)
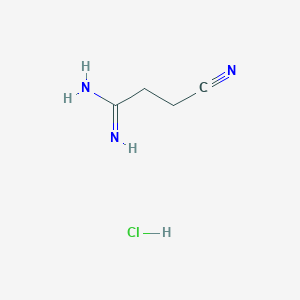
![6-Chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one](/img/structure/B2988912.png)
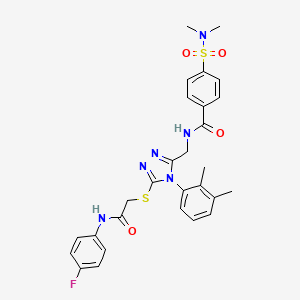
![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2988916.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2988917.png)